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molecular formula C11H10BrNO B8457205 5-Bromo-2,7-dimethylquinolin-6-ol

5-Bromo-2,7-dimethylquinolin-6-ol

Cat. No. B8457205
M. Wt: 252.11 g/mol
InChI Key: QSQHQMKWGAJPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296758B2

Procedure details

Compound 2D was prepared following the procedure used to prepare compound 1E of Example 1, except that 5-bromo-2,7-dimethylquinolin-6-ol (2C) was used instead of compound 1D. LCMS-ESI+ (m/z): 284.2, 286.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH3:12])=[N:9]2)=[C:4]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[C:3]=1[OH:20].Br[C:22]1C(O)=C(C)C=C2C=1C=CC(C)=N2>>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:4]2[C:3]([OH:20])=[C:2]([CH3:22])[CH:11]=[C:10]3[C:5]=2[CH:6]=[CH:7][C:8]([CH3:12])=[N:9]3)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C2C=CC(=NC2=C1)C)C1=CC=C(C=C1)Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CC(=NC2=CC(=C1O)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C2C=CC(=NC2=CC(=C1O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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